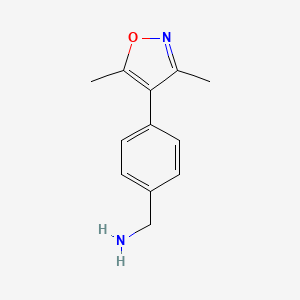
(4-(3,5-Dimethylisoxazol-4-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3,5-Dimethylisoxazol-4-yl)phenyl)methanamine: is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound features a phenyl ring substituted with a methanamine group and a 3,5-dimethylisoxazole moiety. It is often used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,5-Dimethylisoxazol-4-yl)phenyl)methanamine typically involves multiple steps. One common method starts with the preparation of 4-bromo-3,5-dimethylisoxazole, which is then subjected to a series of reactions to introduce the phenyl and methanamine groups . The reaction conditions often involve the use of reagents such as N-Bromosuccinimide in N,N-dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
(4-(3,5-Dimethylisoxazol-4-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the compound to simpler forms or to introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like sodium hydrogencarbonate and ethyl acetate .
Common Reagents and Conditions
Common reagents used in these reactions include N-Bromosuccinimide , n-butyllithium , and tri-isopropyl borate . Reaction conditions often involve specific temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the phenyl ring.
Scientific Research Applications
(4-(3,5-Dimethylisoxazol-4-yl)phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and molecular binding.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action for (4-(3,5-Dimethylisoxazol-4-yl)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-(3,5-Dimethylisoxazol-4-yl)phenyl)methanamine stands out due to its combination of a phenyl ring with a methanamine group and a 3,5-dimethylisoxazole moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in diverse scientific research applications.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H14N2O/c1-8-12(9(2)15-14-8)11-5-3-10(7-13)4-6-11/h3-6H,7,13H2,1-2H3 |
InChI Key |
IHCUAVCKRNKDIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















